molecular formula C25H21N5O2 B1680577 2-((4-((2-(1H-Tetrazol-5-ylmethyl)phenyl)methoxy)phenoxy)methyl)quinoline CAS No. 120128-20-3

2-((4-((2-(1H-Tetrazol-5-ylmethyl)phenyl)methoxy)phenoxy)methyl)quinoline

Cat. No. B1680577
M. Wt: 423.5 g/mol
InChI Key: JELDFLOBXROBFH-UHFFFAOYSA-N
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Description

“2-((4-((2-(1H-Tetrazol-5-ylmethyl)phenyl)methoxy)phenoxy)methyl)quinoline”, also known as RG 12525, is a new chemical entity that was evaluated for the treatment of type II diabetes . Clinical studies have identified the tetrazole N2-glucuronide conjugate of RG 12525 as the predominant metabolite in plasma following oral administration .


Chemical Reactions Analysis

The glucuronidation of RG 12525 was investigated with incubations of RG 12525 with rat, monkey, and human hepatocytes . The N2-glucuronide was found to be the major metabolite in human and monkey samples . The formation of this glucuronide by human liver microsomes was characterized, and it was found that RG 12525 N2-glucuronidation has a pH optimum of 7.0 to 7.5 and demonstrated a high affinity with a Km range of 16.6 to 21.1 μM RG 12525 .

Scientific Research Applications

Synthesis and Characterization

  • Facile Synthesis of Alkyl and Aryl Substituted Dibenzo[b,g][1,8]naphthyridin-5-ones : This research outlines the synthesis of 2′-acetyl and 2′-benzoyl substituted-4-chloro-2-(N-phenylamino)quinolines, which are potential intermediates for various quinoline derivatives. The study provides insights into the reaction conditions and intermediates involved in synthesizing these quinoline compounds (Manoj & Prasad, 2010).

  • Synthesis, Characterization, and Molecular Docking Studies of Quinoline Derivative : This paper describes the synthesis of a quinoline analog involving a tetrazole group. It includes characterization using various spectroscopic techniques and molecular structure confirmation through X-ray diffraction. The compound's anti-inflammatory activity and docking analysis are also explored (Sureshkumar et al., 2017).

Biological Activities

  • Antitumor Activity of Fused Quinoline Derivatives : The research investigates fused tri- and tetracyclic quinolines with potential DNA intercalative properties and antitumor activity. It examines the compounds' ability to induce topoisomerase II-dependent DNA cleavage and their cytotoxicity in various cancer models (Yamato et al., 1989).

  • Antitubercular Agents - Synthesis of Quinoline Containing Amino Carbinols : This study presents the design and synthesis of 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols as potential anti-tubercular agents. The compounds' efficacy against Mycobacterium tuberculosis is evaluated, highlighting the structure-activity relationship in quinoline derivatives (Karkara et al., 2020).

Chemical Interactions and Properties

  • Spin Interaction in Octahedral Zinc Complexes of Schiff and Mannich Bases : This paper explores zinc complexes containing quinoline moieties, focusing on their electrochemical properties and spin interactions. It provides a detailed analysis of the molecular structure and electronic properties of these complexes (Orio et al., 2010).

  • Phosphodiesterase 10A Inhibitors - Novel Quinoline Derivatives : The development of novel phosphodiesterase 10A inhibitors based on quinoline derivatives is discussed. These compounds exhibit improved metabolic stability and potential therapeutic effects in models of hyperlocomotion and memory impairment (Hamaguchi et al., 2014).

properties

IUPAC Name

2-[[4-[[2-(2H-tetrazol-5-ylmethyl)phenyl]methoxy]phenoxy]methyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2/c1-2-7-20(19(6-1)15-25-27-29-30-28-25)16-31-22-11-13-23(14-12-22)32-17-21-10-9-18-5-3-4-8-24(18)26-21/h1-14H,15-17H2,(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELDFLOBXROBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)OCC4=CC=CC=C4CC5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152687
Record name RG 12525
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-((2-(1H-Tetrazol-5-ylmethyl)phenyl)methoxy)phenoxy)methyl)quinoline

CAS RN

120128-20-3
Record name 2-[[4-[[2-(2H-Tetrazol-5-ylmethyl)phenyl]methoxy]phenoxy]methyl]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120128-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RG 12525
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120128203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RG 12525
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RG-12525
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L8MX40L35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JC Stevens, JL Fayer, KC Cassidy - Drug metabolism and disposition, 2001 - ASPET
RG 12525 is a new chemical entity recently evaluated for the treatment of type II diabetes. Clinical studies have previously identified the tetrazole N2-glucuronide conjugate of RG …
Number of citations: 30 dmd.aspetjournals.org
J Roh, K Vávrová, A Hrabálek - European Journal of Organic …, 2012 - Wiley Online Library
Tetrazoles are synthetic heterocycles with numerous applications in organic chemistry, coordination chemistry, the photographic industry, explosives, and, in particular, medicinal …
RA Carlton, TJ Difeo, TH Powner, I Santos… - Journal of …, 1996 - Elsevier
This report describes the preparation and characterization of two polymorphic forms of RG 12525, a leukotriene D 4 (LTD 4 ) antagonist. Polymorph I is prepared by recrystallization from …
Number of citations: 30 www.sciencedirect.com
ES Jeong, YW Kim, HJ Kim, HJ Shin, JG Shin… - Xenobiotica, 2015 - Taylor & Francis
Fimasartan is an angiotensin receptor II antagonist used to treat patients with hypertension. This drug is mainly excreted into bile as either the parent compound or a glucuronide …
Number of citations: 30 www.tandfonline.com
SC Vashishtha, EM Hawes, G McKay… - Drug metabolism and …, 2001 - ASPET
A series of eight 1-substituted imidazoles was investigated as model substrates for glucuronidation at an aromatic tertiary amine of polyaza heterocyclic ring systems. The human UDP-…
Number of citations: 26 dmd.aspetjournals.org
SC Vashishtha, EM Hawes, DJ McCann… - Drug metabolism and …, 2002 - ASPET
N-Glucuronidation at an aromatic tertiary amine of 5-membered polyaza ring systems was investigated for a model series of eight 1-substituted imidazoles in liver microsomes from five …
Number of citations: 26 dmd.aspetjournals.org
S Kaivosaari, JS Salonen, J Taskinen - Drug metabolism and disposition, 2002 - ASPET
N-Glucuronidation in vitro of six 4-arylalkyl-1H-imidazoles (both enantiomers of medetomidine, detomidine, atipamezole, and two other closely related compounds) by rat, dog, and …
Number of citations: 30 dmd.aspetjournals.org
RL Carpenter, M Seedsadr, A Kurz, SS Liu - Drugs of the Future, 2001 - access.portico.org
The effects of ADL-8-2698 on postoperative gastrointestinal function and length of hospitalization were evaluated in a randomized trial in 79 patients undergoing major abdominal …
Number of citations: 2 access.portico.org

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